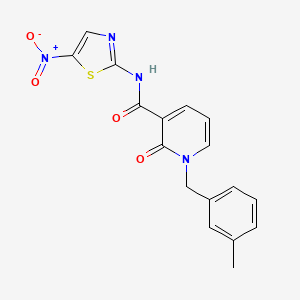

1-(3-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

1-(3-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a 2-oxo-1,2-dihydropyridine core substituted with a 3-methylbenzyl group at the N1 position and a 5-nitrothiazol-2-yl carboxamide group at the C3 position. The 3-methylbenzyl moiety may influence lipophilicity and steric interactions, while the 5-nitrothiazole group introduces electron-withdrawing properties that could modulate binding affinity or metabolic stability.

Properties

IUPAC Name |

1-[(3-methylphenyl)methyl]-N-(5-nitro-1,3-thiazol-2-yl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O4S/c1-11-4-2-5-12(8-11)10-20-7-3-6-13(16(20)23)15(22)19-17-18-9-14(26-17)21(24)25/h2-9H,10H2,1H3,(H,18,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPVJRIKIUAIOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=NC=C(S3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and ammonia or amines.

Introduction of the Thiazole Ring: The thiazole ring is introduced via a cyclization reaction involving thiourea and α-haloketones.

Attachment of the Nitro Group: The nitro group is introduced through nitration reactions using nitric acid and sulfuric acid.

Final Coupling Reaction: The final step involves coupling the 3-methylbenzyl group with the previously synthesized intermediate to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(3-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structural features.

Pharmaceuticals: Investigation of its pharmacological properties, including antimicrobial and anticancer activities.

Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The pyridine and thiazole rings may also contribute to binding with biological macromolecules, affecting their function.

Comparison with Similar Compounds

Positional Isomer: 1-(4-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

A closely related analog substitutes the 3-methylbenzyl group with a 4-methylbenzyl group.

- Electronic Effects : The para-substituted methyl group could lead to distinct electronic interactions with target receptors compared to the meta-substituted counterpart.

This structural variation underscores the importance of substituent positioning in optimizing activity .

6-Methyl-2-oxo-1,2-dihydropyridine Derivatives

Research on CB2 receptor ligands highlights the role of substituents on the dihydropyridine ring. For example:

- 6-Methyl-2-oxo-1,2-dihydropyridine-3-carboxamides : The introduction of a methyl group at the C6 position (vs. the unsubstituted or C5-substituted analogs) was shown to modulate pharmacological activity, switching receptor modulation from agonism to inverse agonism or antagonism .

- Merestinib : A structurally distinct compound, Merestinib (N-(3-Fluoro-4-{[1-methyl-6-(1H-pyrazol-4-yl)-1H-indazol-5-yl]oxy}phenyl)-1-(4-fluorophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide), features a 6-methyl-2-oxo-dihydropyridine core. Its methyl group at C6 enhances kinase inhibition activity, suggesting that substitutions on the dihydropyridine ring can significantly influence target engagement .

Nitrothiazole vs. Other Heterocyclic Moieties

The 5-nitrothiazole group in the target compound distinguishes it from analogs with alternative heterocycles:

- Sulfonamide Derivatives: Compounds like 4-[1-(2-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide (IC50 = 90 μg/mL against MCF-7 cells) demonstrate that sulfonamide groups can enhance cytotoxicity. However, the nitro group in the target compound may confer distinct electronic or metabolic properties .

- Pyrazole or Isoxazole Substitutions: Analogs such as 4-[1-(4-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide (IC50 = 35 μg/mL against HCT116 cells) highlight the role of heterocyclic substituents in modulating potency .

Data Table: Key Structural and Pharmacological Comparisons

| Compound Name | Substituent Positions | Key Structural Features | Reported Activity/IC50 | Target/Application |

|---|---|---|---|---|

| 1-(3-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide | C3: 5-nitrothiazol-2-yl; N1: 3-MeBn | Nitrothiazole, meta-methylbenzyl | Not explicitly reported | CB2 ligands, cytotoxic agents* |

| 1-(4-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide | C3: 5-nitrothiazol-2-yl; N1: 4-MeBn | Nitrothiazole, para-methylbenzyl | No data | Structural analog |

| Merestinib | C6: methyl; C3: fluorophenyl | 6-methyl-dihydropyridine, fluorophenyl | Kinase inhibitor (preclinical) | MET/RON tyrosine kinase inhibitor |

| 4-[1-(4-chloro-benzoyl)-2-oxo-1,2-dihydro-indol-3-ylideneamino]-N-(5-methyl-isoxazol-3-yl)-... | Isoxazole, chlorobenzoyl | Sulfonamide, isoxazole | IC50 = 35 μg/mL (HCT116) | Cytotoxic agent |

*Inferred from structural class .

Research Findings and Implications

- CB2 Receptor Modulation : The target compound’s 2-oxo-dihydropyridine scaffold aligns with CB2-active derivatives, where substituent positioning (e.g., C5 vs. C6 methyl groups) dictates receptor interaction modes .

- Cytotoxicity Potential: While nitroheterocycles like 5-nitrothiazole are less potent than 5-fluorouracil (5-FU), they may serve as leads for selective toxicity .

Biological Activity

1-(3-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. Its structure incorporates a thiazole moiety, which is often associated with various pharmacological properties, including antitumor and antimicrobial activities.

Chemical Structure

The compound can be represented by the following chemical structure:

This structure includes:

- A dihydropyridine ring

- A thiazole group

- A carboxamide functional group

Antitumor Activity

Research indicates that compounds similar to 1-(3-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant antitumor properties. For instance, thiazole derivatives have been shown to inhibit the growth of various cancer cell lines, including colon and lung cancers. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Thiazole Derivatives in Cancer Treatment

A study published in RSC Advances highlighted the efficacy of thiazole derivatives against solid tumors. The research demonstrated that specific thiazole compounds could inhibit tumor growth in vivo and in vitro, primarily through apoptosis induction and cell cycle arrest .

Antimicrobial Activity

The thiazole component in the compound may also contribute to antimicrobial activity. Compounds containing thiazole rings are known for their effectiveness against a broad spectrum of pathogens, including bacteria and fungi. For example, nitazoxanide, a related compound, has been classified as a broad-spectrum antiparasitic agent .

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in cancer progression and microbial resistance. This can lead to enhanced therapeutic effects when used in combination with other anticancer or antimicrobial agents.

Table of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antitumor | Induction of apoptosis | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Targeting specific metabolic pathways | Unpublished findings |

Synthesis and Characterization

The synthesis of 1-(3-methylbenzyl)-N-(5-nitrothiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions starting from readily available precursors. The use of coupling reagents like EDCI in the presence of bases such as NMM has been reported to facilitate the formation of the amide bond effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.